Elmycin B

Descripción

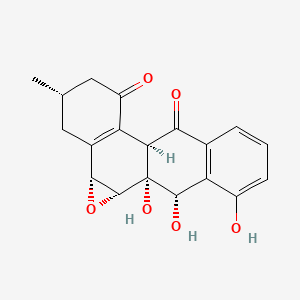

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R,4R,7S,11R,19S)-1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3/t7-,14-,16+,17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALVKBCVJGXOKE-UHKOQCFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@H]3C(=O)C4=C([C@@H]([C@]3([C@H]5[C@@H]2O5)O)O)C(=CC=C4)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elmycin B: A Technical Guide on its Putative Mode of Action in Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed molecular studies on the specific mode of action of Elmycin B are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on its classification as an angucycline antibiotic and outlines the standard methodologies for characterizing such a compound. The proposed mechanisms are based on the known activities of the angucycline class of antibiotics.

Introduction to this compound

This compound is a naturally occurring antibiotic isolated from the bacterium Streptomyces sp. K20/4.[1][2] It belongs to the angucycline group of antibiotics, a class of aromatic polyketides known for their complex, angularly fused ring systems.[1] The chemical formula of this compound is C₁₉H₁₈O₆.[1] Preliminary studies have indicated that this compound possesses both antibacterial and moderate cytotoxic properties.[1] As with many natural products derived from Streptomyces, which is a rich source of diverse secondary metabolites, this compound represents a potential candidate for further drug development.

Putative Mode of Action in Bacterial Cells: An Angucycline Perspective

While the precise molecular target of this compound has not been definitively identified in available literature, the mode of action for angucycline antibiotics typically involves the inhibition of fundamental cellular processes. The planar aromatic structure of these molecules allows them to intercalate with DNA, and they are also known to inhibit various enzymes. The potential mechanisms of action for this compound, as an angucycline, could involve one or more of the following:

-

Inhibition of Nucleic Acid Synthesis: Angucyclines can interfere with the replication and transcription processes by intercalating into the DNA double helix. This physical blockage can prevent the action of DNA and RNA polymerases, leading to a cessation of cell growth and division.

-

Enzyme Inhibition: This class of antibiotics has been shown to inhibit various bacterial enzymes. Key targets could include topoisomerases (enzymes that manage the topological state of DNA) or enzymes involved in critical metabolic pathways.

-

Induction of Oxidative Stress: Some polyketide antibiotics can generate reactive oxygen species (ROS) within the bacterial cell, leading to damage of DNA, proteins, and lipids, ultimately resulting in cell death.

The following diagram illustrates the potential targets of angucycline antibiotics within a bacterial cell.

Caption: Potential molecular targets of this compound as an angucycline antibiotic in a bacterial cell.

Quantitative Data

Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against a panel of bacteria, are not available in the reviewed literature. The table below is a template illustrating how such data would typically be presented.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | Data not available |

| Enterococcus faecalis ATCC 29212 | Positive | Data not available |

| Bacillus subtilis ATCC 6633 | Positive | Data not available |

| Escherichia coli ATCC 25922 | Negative | Data not available |

| Pseudomonas aeruginosa ATCC 27853 | Negative | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the mode of action of a novel antibiotic like this compound.

General Workflow for Antibiotic Discovery and Characterization

The diagram below outlines the typical workflow from the isolation of a producing microorganism to the initial characterization of a new antibiotic.

Caption: General workflow for the discovery and characterization of a novel antibiotic.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the test bacterium overnight on an appropriate agar plate.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed. Include a growth control (no antibiotic) and a sterility control (no bacteria).

Macromolecular Synthesis Inhibition Assays

Objective: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.

General Methodology:

-

Bacterial Culture: Grow the test bacterium (e.g., Bacillus subtilis or Staphylococcus aureus) in a suitable broth to mid-logarithmic phase.

-

Assay Setup: Aliquot the bacterial culture into separate tubes or a multi-well plate.

-

Addition of Antibiotics: Add this compound at a concentration known to be inhibitory (e.g., 4x MIC). Include known inhibitors as positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) and a no-antibiotic control.

-

Addition of Radiolabeled Precursors: To each respective assay, add a small amount of a radiolabeled precursor:

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³H]-leucine

-

Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

-

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots from each culture.

-

Precipitation and Washing: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA). Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled precursors.

-

Quantification: Measure the radioactivity of the filter membranes using a scintillation counter.

-

Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor in the presence of this compound, compared to the no-antibiotic control, indicates inhibition of that particular synthesis pathway.

Conclusion

This compound is an angucycline antibiotic with demonstrated antibacterial activity. While specific details regarding its mode of action are yet to be fully elucidated in the public domain, its chemical class suggests potential interference with bacterial nucleic acid synthesis or essential enzymatic functions. The experimental protocols outlined in this guide provide a standard framework for the comprehensive characterization of this compound's mechanism, which is a critical step in evaluating its potential as a future therapeutic agent. Further research is necessary to identify its precise molecular target(s) and to quantify its spectrum of activity against clinically relevant bacterial pathogens.

References

Investigating the Primary Cellular Targets of Elmycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on the currently available information for Elmycin B and the broader class of angucycline antibiotics. Direct experimental data on the specific cellular targets and mechanism of action of this compound is limited in publicly accessible scientific literature. Therefore, this document outlines potential targets and investigational strategies based on the activities of structurally related compounds.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. K20/4. It belongs to the angucycline class of antibiotics, a family of aromatic polyketides known for their diverse biological activities. Commercially available information describes this compound as an antibiotic with both antibacterial and moderate cytotoxic properties.[1][2] However, a detailed understanding of its molecular mechanism of action and primary cellular targets remains to be fully elucidated. This guide aims to provide a framework for investigating these aspects, drawing parallels with other members of the angucycline family and outlining established experimental protocols for target identification.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 128233-09-0 | |

| Molecular Formula | C₁₉H₁₈O₆ | |

| Molecular Weight | 342.3 g/mol | |

| Appearance | Beige solid | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) | |

| Storage | -20°C |

Known Biological Activities and Potential Cellular Targets

While specific targets for this compound are not yet identified, the observed antibacterial and cytotoxic activities suggest several potential mechanisms of action common to angucycline antibiotics.

Antibacterial Activity

The antibacterial effect of this compound could be attributed to the inhibition of essential bacterial processes. Potential targets include:

-

DNA and RNA Synthesis: Some antibiotics function by interfering with DNA replication or transcription. This can occur through the inhibition of enzymes like DNA gyrase and topoisomerase IV or by direct interaction with DNA.

-

Protein Synthesis: The bacterial ribosome is a common target for antibiotics. Inhibition can occur at either the 30S or 50S ribosomal subunits, disrupting protein translation.

-

Cell Wall Synthesis: Inhibition of peptidoglycan synthesis is a hallmark of many successful antibiotics, leading to cell lysis.

-

Folic Acid Metabolism: Some drugs act as antimetabolites, blocking the synthesis of essential molecules like folic acid.

Cytotoxic Activity

The moderate cytotoxicity of this compound suggests it may also affect eukaryotic cells, a common characteristic of many angucyclines with anticancer potential. Possible mechanisms include:

-

Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death by activating caspase cascades or modulating the expression of pro- and anti-apoptotic proteins.

-

Inhibition of Topoisomerases: Eukaryotic topoisomerases are critical for DNA replication and repair, and their inhibition can lead to cell cycle arrest and cell death.

-

Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress, leading to cellular damage and apoptosis.

-

Kinase Inhibition: Dysregulation of signaling pathways governed by protein kinases is a common feature of cancer, making these enzymes attractive targets for cytotoxic agents.

Proposed Experimental Workflow for Target Identification

To elucidate the primary cellular targets of this compound, a multi-pronged approach is recommended. The following workflow outlines a logical sequence of experiments.

Caption: Proposed experimental workflow for this compound target identification.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments in the proposed workflow.

Macromolecular Synthesis Assays

Objective: To determine if this compound inhibits the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan) in bacteria.

Protocol:

-

Culture a susceptible bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) to mid-logarithmic phase.

-

Aliquot the culture into separate tubes.

-

Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 5x the Minimum Inhibitory Concentration - MIC). Include a vehicle control (DMSO) and positive controls for inhibition of each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and penicillin for cell wall synthesis).

-

To respective tubes, add a radiolabeled precursor: [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, [³H]-leucine for protein synthesis, and N-acetyl-[¹⁴C]-glucosamine for peptidoglycan synthesis.

-

Incubate for a short period (e.g., 15-30 minutes) under optimal growth conditions.

-

Stop the incorporation by adding a cold acid solution (e.g., trichloroacetic acid).

-

Collect the precipitated macromolecules by filtration onto glass fiber filters.

-

Wash the filters to remove unincorporated radiolabel.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition of synthesis for each macromolecule at each concentration of this compound compared to the vehicle control.

Affinity Chromatography for Target Pull-Down

Objective: To isolate proteins from a cell lysate that bind to this compound.

Protocol:

-

Immobilization of this compound: Covalently link this compound to a solid support (e.g., NHS-activated sepharose beads) via a suitable functional group. If this compound lacks a suitable functional group, a derivative with a linker arm may need to be synthesized.

-

Cell Lysate Preparation: Grow the target cells (bacterial or eukaryotic) to a high density and harvest. Lyse the cells using mechanical or enzymatic methods to release the proteins. Clarify the lysate by centrifugation to remove cell debris.

-

Affinity Chromatography:

-

Pack a column with the this compound-immobilized resin.

-

Equilibrate the column with a suitable binding buffer.

-

Load the cell lysate onto the column and allow it to flow through slowly to facilitate binding.

-

Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (if known), a change in pH, or an increase in salt concentration.

-

-

Protein Identification:

-

Concentrate the eluted protein fractions.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To identify protein targets of this compound in a cellular context by measuring changes in their thermal stability upon ligand binding.

Protocol:

-

Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

Lysis and Fractionation: Lyse the cells by freeze-thawing or other methods that do not involve detergents. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the soluble fractions by SDS-PAGE followed by Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction between the compound and the protein.

Potential Signaling Pathways Modulated by this compound

Based on the cytotoxic activity of this compound and the known mechanisms of other angucyclines, several signaling pathways could be affected.

Apoptosis Pathway

If this compound induces apoptosis, it may do so through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

References

Unveiling the Architecture of Elmycin B: A Comprehensive Structural Characterization

For Immediate Release

PRINCETON, NJ – A detailed technical guide providing an in-depth structural characterization of Elmycin B, a potent antibiotic compound, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper synthesizes available data to illuminate the chemical architecture and properties of this promising molecule.

This compound, a member of the angucycline group of antibiotics, is a natural product isolated from Streptomyces sp. K20/4.[1] It exhibits both antibacterial and moderate cytotoxic activities, making it a compound of significant interest for further investigation. This guide presents a consolidation of its known structural data, experimental methodologies, and biological context.

Physicochemical Properties and Structural Overview

This compound is a beige solid with the chemical formula C₁₉H₁₈O₆ and a molecular weight of 342.3 g/mol .[2][3] Its identity has been primarily established through nuclear magnetic resonance (NMR) spectroscopy and its purity is reported to be greater than 98% as determined by High-Performance Liquid Chromatography (HPLC).[1] The structural elucidation of this compound was accomplished through X-ray crystallography, revealing a complex polycyclic structure characteristic of angucyclinones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₆ | [2] |

| Molecular Weight | 342.3 g/mol | |

| CAS Number | 128233-09-0 | |

| Appearance | Beige Solid | |

| Purity | >98% (HPLC) | |

| Source | Streptomyces sp. K20/4 |

Spectroscopic and Spectrometric Data

The structural backbone of this compound has been investigated using various spectroscopic techniques. While detailed NMR spectral data from primary literature remains largely inaccessible, the identity of the compound is routinely confirmed by ¹H-NMR.

Mass spectrometry has provided key insights into the molecular mass and fragmentation pattern of this compound. In a study utilizing Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS), this compound was identified with a mass-to-charge ratio ([M+Na]⁺) of 365.1003. This observed value closely aligns with the calculated mass of 365.0995 for the sodiated adduct of its molecular formula. Further fragmentation analysis (MS/MS) of this parent ion yielded characteristic fragment ions at m/z 366.108 and 347.094.

Table 2: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z |

| [M+Na]⁺ | 365.1003 | 365.0995 |

| Fragment Ion 1 | 366.108 | - |

| Fragment Ion 2 | 347.094 | - |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. K20/4

Structural Characterization Methodology

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Biological Activity and Mechanism of Action

This compound is characterized as an antibiotic with antibacterial and moderate cytotoxic properties. As a member of the angucycline family, its mode of action is likely to be complex. While specific molecular targets and signaling pathways for this compound have not been fully elucidated in publicly available literature, many antibiotics interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The moderate cytotoxicity suggests that at higher concentrations, it may also affect eukaryotic cells, a characteristic that requires careful consideration in drug development.

Conclusion

This compound presents a complex and intriguing molecular architecture with demonstrated biological activity. This guide provides a foundational understanding of its structural characteristics based on currently available data. Further research, particularly the public dissemination of detailed NMR and X-ray crystallographic data from the primary literature, is essential for a complete and comprehensive understanding of this potent antibiotic. Such information will be critical for advancing its potential as a therapeutic agent.

References

Elmycin B: A Technical Guide to its Putative Biosynthetic Pathway and Genetic Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin B is an antibiotic identified as belonging to the angucycline family, a class of aromatic polyketides known for their diverse biological activities. It is produced by Streptomyces sp. K20/4[1]. While detailed experimental data on the biosynthetic pathway and the specific genetic cluster for this compound are not extensively available in publicly accessible scientific literature, its biosynthesis can be inferred from the well-characterized pathways of other angucycline antibiotics. This guide provides an in-depth overview of the putative biosynthetic pathway of this compound, based on the established principles of angucycline biosynthesis. It outlines the likely enzymatic steps and the organization of the biosynthetic gene cluster. Furthermore, this document presents generalized experimental protocols commonly employed in the elucidation of such pathways, offering a foundational resource for future research into this compound and related compounds.

Introduction to this compound and the Angucycline Family

This compound is a secondary metabolite produced by the actinobacterium Streptomyces sp. K20/4[1]. It is classified as an angucycline-related antibiotic, a large family of aromatic polyketides characterized by a benz[a]anthracene carbon framework[1][2]. Angucyclines exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties, making them a subject of significant interest in natural product research and drug development[2].

The General Biosynthetic Pathway of Angucyclines

The biosynthesis of angucyclines is a multi-step process orchestrated by a Type II polyketide synthase (PKS) and a series of tailoring enzymes. The general pathway can be summarized as follows:

-

Polyketide Chain Assembly: A minimal Type II PKS, typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP), catalyzes the iterative condensation of malonyl-CoA extender units with a starter unit (commonly acetyl-CoA) to form a linear polyketide chain. For most angucyclines, this results in a 20-carbon decaketide backbone.

-

Cyclization and Aromatization: The nascent polyketide chain undergoes a series of intramolecular aldol condensations to form the characteristic four-ring system of the angucyclinone core. This process is guided by cyclase (CYC) and aromatase (ARO) enzymes. The initial cyclization product is often unstable and is further modified.

-

Tailoring Modifications: The angucyclinone core is then subjected to a variety of tailoring reactions, including oxidations, reductions, glycosylations, and methylations. These modifications are catalyzed by enzymes such as oxygenases, reductases, glycosyltransferases, and methyltransferases, leading to the vast structural diversity observed in the angucycline family.

Below is a generalized diagram illustrating the core biosynthetic pathway for angucyclines.

Putative Biosynthetic Gene Cluster of this compound

The genes responsible for the biosynthesis of angucyclines are typically clustered together on the chromosome of the producing organism. A representative angucycline biosynthetic gene cluster (BGC) contains the following key components:

-

Minimal PKS Genes: Genes encoding the ketosynthase subunits (KSα and KSβ) and the acyl carrier protein (ACP).

-

Cyclase and Aromatase Genes: Genes for enzymes that guide the proper folding and cyclization of the polyketide chain.

-

Tailoring Enzyme Genes: A suite of genes encoding oxygenases (e.g., P450 monooxygenases), reductases, glycosyltransferases, and methyltransferases.

-

Regulatory Genes: Genes that control the expression of the biosynthetic genes.

-

Transport Genes: Genes encoding proteins responsible for exporting the antibiotic out of the cell.

The following table summarizes the typical genes and their functions found in a representative angucycline BGC, which can be considered a model for the this compound cluster.

| Gene (Example) | Encoded Protein | Function in Angucycline Biosynthesis |

| lanA | Ketosynthase α (KSα) | Part of the minimal PKS; chain elongation. |

| lanB | Ketosynthase β (KSβ) / Chain Length Factor | Part of the minimal PKS; determines polyketide chain length. |

| lanC | Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain. |

| lanD | Cyclase | Catalyzes intramolecular cyclization of the polyketide chain. |

| lanE | Aromatase | Catalyzes aromatization of the cyclized intermediate. |

| lanF | Oxygenase | Catalyzes oxidative modifications of the angucyclinone core. |

| lanG | Glycosyltransferase | Attaches sugar moieties to the angucyclinone core. |

| lanH | Deoxysugar Biosynthesis | Involved in the synthesis of the sugar precursors. |

| lanI | Regulatory Protein | Controls the transcription of the biosynthetic genes. |

| lanJ | Transport Protein | Exports the final angucycline product. |

The organization of a putative this compound gene cluster is depicted in the diagram below.

Experimental Protocols for Elucidating the Biosynthetic Pathway

To definitively characterize the biosynthetic pathway of this compound, a combination of genetic and biochemical experiments would be required. The following are standard experimental protocols used in the field of natural product biosynthesis.

Genome Sequencing and Bioinformatic Analysis

-

Objective: To identify the biosynthetic gene cluster for this compound in Streptomyces sp. K20/4.

-

Methodology:

-

Cultivate Streptomyces sp. K20/4 and extract high-quality genomic DNA.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

Assemble the genome sequence and annotate the open reading frames (ORFs).

-

Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

-

Compare the identified clusters with known angucycline BGCs to pinpoint the this compound cluster.

-

Gene Inactivation and Heterologous Expression

-

Objective: To confirm the involvement of the identified BGC in this compound production and to determine the function of individual genes.

-

Methodology:

-

Gene Knockout: Inactivate target genes within the putative BGC in Streptomyces sp. K20/4 using methods like homologous recombination or CRISPR-Cas9-based gene editing.

-

Phenotypic Analysis: Culture the mutant strains and analyze their metabolite profiles using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the loss of this compound production or the accumulation of biosynthetic intermediates.

-

Heterologous Expression: Clone the entire BGC into a well-characterized heterologous host (e.g., Streptomyces coelicolor) and confirm the production of this compound.

-

The general workflow for these genetic experiments is illustrated below.

In Vitro Enzymatic Assays

-

Objective: To characterize the biochemical function of specific enzymes in the pathway.

-

Methodology:

-

Clone the gene of interest (e.g., a cyclase or glycosyltransferase) into an expression vector.

-

Overexpress the protein in a suitable host (e.g., E. coli).

-

Purify the recombinant protein using affinity chromatography.

-

Incubate the purified enzyme with its predicted substrate(s) and necessary cofactors.

-

Analyze the reaction products using HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's activity.

-

Conclusion and Future Directions

This compound represents an intriguing member of the angucycline family of antibiotics. While its specific biosynthetic pathway has not been experimentally elucidated in detail, a robust hypothetical pathway can be constructed based on the extensive knowledge of this class of compounds. The future of this compound research hinges on the genomic and biochemical characterization of its producing organism, Streptomyces sp. K20/4. Whole-genome sequencing will be instrumental in identifying the this compound biosynthetic gene cluster. Subsequent genetic and enzymatic studies will be crucial to unravel the precise sequence of reactions, the function of each biosynthetic gene, and the regulatory mechanisms governing its production. A deeper understanding of this compound's biosynthesis could pave the way for bioengineering approaches to generate novel, more potent derivatives for therapeutic applications.

References

Elmycin B: An In-Depth Analysis of a Promising Cytotoxic Agent

For Immediate Release

Göttingen, Germany – Elmycin B, a natural product isolated from Streptomyces sp. K20/4, is emerging as a compound of interest for researchers in oncology and drug development.[1][2] Classified as an angucycline group antibiotic, this beige solid compound has demonstrated moderate cytotoxic properties, positioning it as a potential candidate for further investigation in cancer therapy.[1][2] While detailed public data on its mechanism of action and specific cellular targets remain limited, this guide provides a comprehensive overview of the currently available information and outlines the necessary experimental framework for its further exploration.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental for its development as a therapeutic agent. This compound, with the chemical formula C₁₉H₁₈O₆, is soluble in dimethyl sulfoxide (DMSO), a common solvent used in in-vitro assays.[1] Its identity has been confirmed using ¹H-NMR spectroscopy. For experimental purposes, it is crucial to protect solutions of this compound from light.

| Property | Value | Source |

| CAS Number | 128233-09-0 | |

| Molecular Formula | C₁₉H₁₈O₆ | |

| Purity | ≥98% (HPLC) | |

| Appearance | Beige solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C. Protect from light when in solution. |

Cytotoxic Activity: A Preliminary Assessment

Commercial suppliers characterize this compound as having "moderate cytotoxic" activity. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines, are not yet publicly available. The determination of these values is a critical next step in evaluating the compound's potential.

Recommended Experimental Protocols for Elucidating Cytotoxic Properties

To thoroughly characterize the cytotoxic properties of this compound, a series of well-defined experimental protocols should be employed.

Determination of IC₅₀ Values

The IC₅₀ value is a key metric of a compound's potency. A standard protocol to determine this would involve:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be used.

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly used colorimetric assays for assessing cell viability.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar).

-

Incubate for a defined period (e.g., 48 or 72 hours).

-

Add the assay reagent (MTT or SRB) and measure the absorbance according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value.

-

Apoptosis Induction Assays

To understand if this compound induces programmed cell death, the following assays are recommended:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the caspase cascade in apoptosis. This can be done using colorimetric, fluorometric, or luminometric assays.

-

Western Blot Analysis: Probing for the cleavage of PARP (poly (ADP-ribose) polymerase) and pro-caspases by western blot provides further evidence of apoptosis.

Investigating the Mechanism of Action: Unraveling the Signaling Pathways

The central challenge and opportunity in this compound research is to identify its molecular target and the signaling pathways it modulates. Based on the activities of other angucycline antibiotics, potential mechanisms could involve DNA intercalation, topoisomerase inhibition, or interference with key cellular signaling cascades.

Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for the comprehensive cytotoxic evaluation of this compound.

Potential Signaling Pathways to Investigate

Given the broad range of mechanisms for cytotoxic compounds, a systematic approach is necessary.

Caption: Potential signaling pathways that may be modulated by this compound.

Future Directions and Conclusion

This compound represents an intriguing natural product with potential for development as an anticancer agent. The immediate research priorities should be the comprehensive evaluation of its cytotoxicity against a broad panel of cancer cell lines and the elucidation of its mechanism of action. The experimental frameworks proposed in this guide provide a roadmap for researchers to unlock the therapeutic potential of this promising compound. Further studies, including in vivo efficacy and toxicity assessments in animal models, will be contingent on the outcomes of these foundational investigations. The scientific community eagerly awaits more detailed publications on this compound to build upon the initial characterization of this moderately cytotoxic molecule.

References

Preliminary Antibacterial Studies of Elmycin B: A Methodological and Data Presentation Guide

Disclaimer: Publicly available research data on the specific antibacterial spectrum of Elmycin B is limited. The following guide is a representative example structured to meet the prompt's requirements for an in-depth technical whitepaper. The quantitative data and specific experimental applications presented herein are illustrative, based on standard methodologies in antibiotic research, and should not be considered verified data for this compound. This compound is described as an antibiotic isolated from Streptomyces sp. K20/4 with antibacterial and moderate cytotoxic properties.[1][2][3]

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. This compound, a compound isolated from Streptomyces sp. K20/4, has been identified as an antibiotic with potential antibacterial activity.[1] This document outlines the preliminary in vitro assessment of this compound's antibacterial spectrum against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary method for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] Understanding the antibacterial profile of this compound is a critical first step in evaluating its potential as a therapeutic agent.

Quantitative Data Summary: Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound was evaluated against a diverse panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values, presented in micrograms per milliliter (µg/mL), are summarized in the table below. These values represent the lowest concentration of this compound required to inhibit the visible growth of the bacteria after a specified incubation period.

| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 4 |

| Enterococcus faecalis | Gram-positive | 29212 | 8 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 2 |

| Bacillus subtilis | Gram-positive | 6633 | 1 |

| Escherichia coli | Gram-negative | 25922 | 32 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | >64 |

| Klebsiella pneumoniae | Gram-negative | 700603 | 16 |

| Acinetobacter baumannii | Gram-negative | 19606 | 64 |

Experimental Protocols

A detailed methodology is crucial for the reproducibility of antibacterial susceptibility testing. The following protocol for the broth microdilution method was used to determine the MIC values.

Broth Microdilution Assay for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium using 96-well microtiter plates.

1. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

- Transfer the colonies into a tube containing 5 mL of sterile saline or broth (e.g., Tryptic Soy Broth).

- Vortex the suspension to ensure homogeneity.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

- Dilute this adjusted suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

- Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate. The typical concentration range tested is 128 µg/mL to 0.25 µg/mL.

- Ensure each well contains 50 µL of the diluted this compound solution.

3. Inoculation and Incubation:

- Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, bringing the total volume to 100 µL.

- Include a positive control well (bacterial inoculum in broth without this compound) and a negative control well (broth only).

- Seal the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

4. Determination of MIC:

- Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

- The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for determining the Minimum Inhibitory Concentration.

References

In Silico Modeling of Elmycin B: A Technical Guide to Hypothetical Target Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elmycin B, a natural product isolated from Streptomyces sp. K20/4, is an angucycline antibiotic known for its antibacterial and moderate cytotoxic activities. However, its precise molecular target and mechanism of action remain to be fully elucidated. This technical guide presents a comprehensive in silico workflow to investigate the hypothetical interaction of this compound with a plausible biological target, Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in DNA repair and apoptosis, and its inhibition is a validated strategy in cancer therapy. Given this compound's cytotoxic properties, exploring its potential as a PARP-1 inhibitor is a rational starting point for understanding its mechanism of action and for further drug development efforts. This document provides detailed experimental protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside structured data tables for the presentation of hypothetical results and visual diagrams of the proposed workflows and signaling pathways.

Introduction

This compound is a member of the angucycline class of antibiotics, which are known for a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects. While the chemical structure of this compound has been determined (C19H18O6), its specific molecular target(s) have not been definitively identified in publicly available literature. The observed cytotoxicity of this compound suggests that it may interact with key cellular pathways that regulate cell survival and proliferation.

One such critical pathway is the DNA damage response (DDR), where the enzyme Poly (ADP-ribose) polymerase-1 (PARP-1) plays a central role.[1][2] PARP-1 is a nuclear enzyme that detects DNA single-strand breaks and initiates their repair.[2][3] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways.[4] Several PARP-1 inhibitors have been successfully developed and are used in clinical practice for the treatment of various cancers.

This guide outlines a hypothetical in silico investigation into the potential of this compound to act as a PARP-1 inhibitor. By employing a suite of computational techniques, we can predict the binding affinity and mode of interaction between this compound and PARP-1, providing a foundation for future experimental validation.

Proposed In Silico Investigation Workflow

The following workflow is proposed for the computational analysis of the this compound and PARP-1 interaction:

Detailed Experimental Protocols

Ligand and Protein Structure Preparation

3.1.1. This compound 3D Structure Generation

-

Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: [H][C@]12C(=O)C3=C(--INVALID-LINK--[C@@]1(O)[C@@H]1O[C@@H]1C1=C2C(=O)C--INVALID-LINK--C1)C(O)=CC=C3.

-

Software : A molecular modeling software such as ChemDraw, Avogadro, or the RDKit library in Python will be used.

-

Procedure :

-

The SMILES string will be imported into the software to generate an initial 2D structure.

-

The 2D structure will be converted into a 3D structure using a structure generation algorithm (e.g., based on distance geometry).

-

The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.

-

The final optimized 3D structure will be saved in a standard format (e.g., SDF or MOL2) for subsequent steps.

-

3.1.2. PARP-1 Protein Structure Preparation

-

Input : The crystal structure of human PARP-1 in complex with a DNA double-strand break (PDB ID: 4DQY).

-

Software : Protein preparation tools such as Maestro (Schrödinger), Chimera, or the PDB2PQR server will be utilized.

-

Procedure :

-

The PDB file will be downloaded from the Protein Data Bank.

-

All non-protein molecules, including water, ions, and co-crystallized ligands, will be removed from the structure.

-

Hydrogen atoms will be added to the protein structure, and their positions will be optimized.

-

The protonation states of ionizable residues (e.g., His, Asp, Glu) will be assigned based on the local environment and a specified pH (typically 7.4).

-

Partial charges will be assigned to all atoms using a standard force field (e.g., AMBER or CHARMM).

-

The prepared protein structure will be saved in a PDB or PQR format.

-

Molecular Docking

-

Objective : To predict the binding pose and affinity of this compound within the active site of PARP-1.

-

Software : AutoDock Vina, Glide (Schrödinger), or GOLD will be used for molecular docking.

-

Procedure :

-

Binding Site Definition : The binding site will be defined as a grid box encompassing the known active site of PARP-1, typically centered on the nicotinamide-binding pocket.

-

Docking Run : The prepared this compound structure will be docked into the defined binding site of the prepared PARP-1 structure. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis : The resulting docking poses will be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses will be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and PARP-1 residues.

-

Molecular Dynamics (MD) Simulations

-

Objective : To assess the stability of the predicted this compound-PARP-1 complex and to observe the dynamic behavior of the interaction over time.

-

Software : GROMACS, AMBER, or NAMD will be used for MD simulations.

-

Procedure :

-

System Setup : The top-ranked docked complex from the molecular docking step will be placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions will be added to neutralize the system.

-

Equilibration : The system will be subjected to a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

Production Run : A production MD simulation will be run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of the complex's atomic motions.

-

Trajectory Analysis : The resulting trajectory will be analyzed to calculate root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

-

Binding Free Energy Calculations

-

Objective : To obtain a more accurate estimation of the binding affinity between this compound and PARP-1.

-

Software : The g_mmpbsa tool in GROMACS or the MM/PBSA and MM/GBSA modules in AMBER will be used.

-

Procedure :

-

Snapshots will be extracted from the stable portion of the MD simulation trajectory.

-

For each snapshot, the binding free energy will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

-

The total binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy.

-

The final binding free energy will be reported as an average over all the analyzed snapshots.

-

Hypothetical Data Presentation

The following tables present a hypothetical summary of the quantitative data that would be generated from the proposed in silico investigation.

Table 1: Hypothetical Molecular Docking Results of this compound against PARP-1

| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |

| AutoDock Vina | -8.5 | Gly863, Ser904, Tyr907 | 2 |

| Glide (SP) | -7.9 | Gly863, Arg878, Tyr907 | 3 |

| GOLD (GoldScore) | 75.2 | Ser904, Tyr907, Phe897 | 2 |

Table 2: Hypothetical Binding Free Energy Calculation Results (MM/PBSA)

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| Van der Waals Energy | -45.2 | 3.1 |

| Electrostatic Energy | -15.8 | 2.5 |

| Polar Solvation Energy | 30.5 | 4.2 |

| Non-polar Solvation Energy | -5.1 | 0.8 |

| Total Binding Free Energy | -35.6 | 5.3 |

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving PARP-1 that could be modulated by this compound, leading to apoptosis.

References

- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

An Initial Exploration of Elmycin B's Therapeutic Potential: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Abstract

Elmycin B is a chemical compound identified as an antibiotic with potential antibacterial and cytotoxic properties.[1][2][3] This technical guide serves as an initial exploration of its therapeutic potential, compiling the currently available public domain data. It is important to note at the outset that detailed preclinical studies, extensive quantitative data, and elucidated mechanisms of action for this compound are not widely available in published scientific literature. This document summarizes the existing information and outlines the necessary future directions for a comprehensive evaluation of this compound as a potential therapeutic agent.

Introduction

This compound is a natural product isolated from Streptomyces sp. K20/4.[1][2] It is classified as an antibiotic and is noted for its antibacterial and moderate cytotoxic activities. The genus Streptomyces is a well-known source of a wide array of bioactive secondary metabolites, including many clinically significant antibiotics and anti-cancer agents. The initial characterization of this compound suggests it may have therapeutic relevance, however, a significant gap in the scientific literature exists regarding its specific biological activities and mechanisms.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₆ | |

| Molecular Weight | 342.3 g/mol | |

| CAS Number | 128233-09-0 | |

| Source | Isolated from Streptomyces sp. K20/4 | |

| Appearance | Beige solid | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) | |

| Storage | Long-term storage at -20°C. Solutions should be protected from light and stored at -20°C. |

Therapeutic Potential: Current Status

The therapeutic potential of this compound is broadly categorized into its antibacterial and cytotoxic activities. However, the lack of quantitative data, such as Minimum Inhibitory Concentrations (MICs) for bacterial strains or IC50 values for cancer cell lines, prevents a detailed assessment of its potency and spectrum of activity.

Antibacterial Activity

This compound is described as having antibacterial properties. Without specific data on the types of bacteria it is effective against (i.e., Gram-positive vs. Gram-negative) and its MIC values, its potential as a viable antibiotic remains to be determined.

Cytotoxic Activity

The compound is also noted to possess "moderate cytotoxic" activity. This suggests a potential for development as an anti-cancer agent. However, the term "moderate" is qualitative. To understand this potential, a comprehensive evaluation against a panel of cancer cell lines to determine its IC50 values is a necessary first step. Furthermore, studies to assess its selectivity for cancer cells over normal cells are crucial.

Proposed Future Experimental Workflows

To rigorously assess the therapeutic potential of this compound, a structured series of in vitro and in vivo studies is required. The following workflows are proposed as a starting point for future research.

Detailed Experimental Protocols

4.1.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected.

-

Culture Conditions: Bacteria are to be cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.

-

Assay Setup: A 96-well microtiter plate is used. Serial two-fold dilutions of this compound (dissolved in DMSO and then diluted in broth) are prepared.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.1.2. Determination of 50% Inhibitory Concentration (IC50) in Cancer Cell Lines

-

Cell Lines: A panel of human cancer cell lines representing different tumor types should be used.

-

Cell Culture: Cells are maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound for 72 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT or SRB assay.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated controls.

Signaling Pathways: A Note on the Lack of Data

A critical component of understanding a compound's therapeutic potential is the elucidation of its mechanism of action, including the signaling pathways it modulates. At present, there is no publicly available information regarding the cellular targets or signaling pathways affected by this compound. Future research, following initial cytotoxicity screening, should focus on target identification and pathway analysis to understand how this compound exerts its effects.

Conclusion and Future Directions

This compound represents a potential starting point for drug discovery due to its classification as an antibiotic with cytotoxic properties. However, the current body of publicly available scientific evidence is insufficient to make a definitive assessment of its therapeutic potential. The immediate next steps for the research community should be to conduct rigorous in vitro screening to generate quantitative data on its antibacterial and cytotoxic activities. Following promising initial results, subsequent research should focus on elucidating its mechanism of action, which will be critical for any further development. Without this foundational data, this compound remains a compound of unknown therapeutic value.

References

The Angucyclinone Antibiotics: A Technical Review and the Place of Elmycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angucyclinones are a major class of polyketide antibiotics, primarily produced by actinomycete bacteria, particularly of the genus Streptomyces.[1][2] With over 300 known members, this family of natural products is characterized by a distinctive angular benz[a]anthracene tetracyclic ring system.[1][2] Angucyclinones and their glycosylated counterparts, the angucyclines, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] This technical guide provides a comprehensive review of the angucyclinone antibiotics, covering their classification, biosynthesis, and mechanisms of action. It also situates the lesser-known Elmycin B within this important class of bioactive compounds.

Classification of Angucyclinone Antibiotics

The structural diversity of angucyclinones arises from variations in their polyketide backbone, subsequent oxidative modifications, and the nature and attachment of glycosidic moieties in the corresponding angucyclines. They can be broadly classified based on their core structures and further sub-classified based on specific structural features. A primary classification divides them into typical and atypical angucyclinones.

-

Typical Angucyclinones: These compounds possess the characteristic benz[a]anthracene core. Further diversity within this group comes from variations in oxygenation patterns, C-glycosylation, and the nature of attached deoxysugars.

-

Atypical Angucyclinones: These have undergone significant structural rearrangements of the typical benz[a]anthracene framework, leading to novel carbocyclic and heterocyclic ring systems.

Biosynthesis of the Angucyclinone Core

Angucyclinones are synthesized by type II polyketide synthases (PKS), which are multi-enzyme complexes. The biosynthesis begins with a starter unit, typically acetyl-CoA, followed by the iterative addition of nine malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic backbone.

Post-PKS tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, play a crucial role in generating the vast structural diversity observed in this family. These enzymes modify the core structure, leading to compounds with distinct biological activities.

Mechanism of Action

The biological activities of angucyclinones are diverse and depend on their specific structures. Many angucyclinones are known to intercalate with DNA, leading to the inhibition of DNA replication and transcription, which underlies their antibacterial and antitumor effects. Some members, like the simocyclinones, have been shown to be potent inhibitors of bacterial DNA gyrase, a type II topoisomerase. The presence of quinone moieties in many angucyclinones also allows them to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

This compound: An Overview

This compound is an angucyclinone antibiotic that was isolated from Streptomyces sp. K20/4. It is characterized as having antibacterial and moderate cytotoxic activities. The initial discovery and characterization of this compound are described in a 1989 PhD thesis by S. Dobreff, which is not widely available. Consequently, detailed quantitative data on its biological activity, such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, are not present in the readily accessible scientific literature. Structurally, this compound belongs to the angucyclinone family, and its reported biological activities are consistent with this class of compounds. Further research would be necessary to fully elucidate its specific mechanism of action and to quantitatively assess its potential as a therapeutic agent.

Quantitative Biological Activity of Selected Angucyclinones

To provide a comparative context for the biological activity of this class of antibiotics, the following tables summarize the available MIC and IC50 data for several representative angucyclinones.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Angucyclinones

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Atramycin C | Staphylococcus aureus | 16 | |

| Bacillus subtilis | 32 | ||

| Emycin G | Staphylococcus aureus | 32 | |

| Bacillus subtilis | 64 | ||

| Auricin | Bacillus subtilis | 4.6 µM | |

| Staphylococcus aureus Newman | 9.2 µM | ||

| Simocyclinone D4 | Bacillus brevis DSM30 | 30 | |

| Simocyclinone D8 | Bacillus brevis DSM30 | 10 |

Table 2: Cytotoxicity (IC50) of Selected Angucyclinones against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Resistomycin | Caco-2 (colorectal) | 0.38 µg/mL | |

| PC3 (prostate) | 2.63 µg/mL | ||

| Saquayamycin B1 | Human colorectal cancer cells | 0.18 - 0.84 | |

| Naphpyrone K | L-02 (liver) | 5.13 | |

| K562 (leukemia) | 3.34 | ||

| NCI-H446/EP (lung) | 2.50 | ||

| MDA-MB-231 (breast) | 2.61 | ||

| NCI-H446 (lung) | 2.20 | ||

| Grincamycin J | MDA-MB-435 (melanoma) | 0.4 - 6.9 | |

| MDA-MB-231 (breast) | |||

| NCI-H460 (lung) | |||

| HCT-116 (colon) | |||

| HepG2 (liver) | |||

| Simocyclinone D4 | HMO2 (human milk oligosaccharides) | 0.3 - 5.6 | |

| MCF-7 (breast) | |||

| Simocyclinone D8 | HMO2 (human milk oligosaccharides) | 0.3 - 5.6 | |

| MCF-7 (breast) |

Experimental Protocols

Isolation of Angucyclinones from Streptomyces

A general workflow for the isolation of angucyclinones from a Streptomyces fermentation culture is depicted below.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Preparation of Antibiotic Stock Solution: Dissolve the purified angucyclinone in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the angucyclinone antibiotic for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The angucyclinone antibiotics represent a rich and diverse family of natural products with significant potential for the development of new therapeutic agents. Their complex chemical structures, varied biosynthetic pathways, and multiple mechanisms of action make them a fascinating area of research for chemists, biologists, and pharmacologists. While some members have been well-characterized, others, like this compound, remain less explored. The qualitative reports of this compound's antibacterial and cytotoxic activities are consistent with its classification as an angucyclinone. However, a full understanding of its therapeutic potential awaits the public availability of detailed quantitative biological data. The continued exploration of the chemical diversity within the angucyclinone family, coupled with modern techniques in biosynthesis and biological evaluation, promises to uncover new lead compounds for addressing unmet medical needs.

References

An In-depth Technical Guide to the Differential Effects of Bleomycin on Eukaryotic and Prokaryotic Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the glycopeptide antibiotic Bleomycin, detailing its distinct mechanisms of action and resultant cellular effects on eukaryotic and prokaryotic cells. The information presented is intended to support research and development efforts in oncology and microbiology.

Introduction

Bleomycin is a glycopeptide antibiotic isolated from Streptomyces verticillus that is utilized as a chemotherapeutic agent in the treatment of various malignancies, including lymphomas, testicular cancers, and squamous cell carcinomas. Its clinical efficacy is primarily attributed to its ability to induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Concurrently, Bleomycin exhibits potent antibacterial properties, a characteristic stemming from the same DNA-damaging mechanism. This dual activity profile makes Bleomycin a subject of significant interest for comparative studies between eukaryotic and prokaryotic cellular responses to DNA damage. Understanding these differential effects is crucial for optimizing its therapeutic index and exploring novel antimicrobial applications.

Mechanism of Action: A Tale of Two Cell Types

The fundamental mechanism of Bleomycin's cytotoxicity is conserved across both prokaryotic and eukaryotic domains: the induction of single- and double-strand breaks in DNA. This process is initiated by the formation of a metallo-Bleomycin complex, typically with iron, which then generates reactive oxygen species (ROS) that directly damage the deoxyribose backbone of DNA.[2][3] However, the cellular context in which this damage occurs, and the subsequent downstream signaling and repair pathways, differ significantly between eukaryotes and prokaryotes.

Eukaryotic Cells: Orchestrated Apoptosis and Senescence

In eukaryotic cells, Bleomycin's primary therapeutic effect is the induction of apoptosis and cell cycle arrest. The process is initiated by the formation of a Bleomycin-Fe(II) complex that, in the presence of oxygen, generates superoxide and hydroxyl radicals. These radicals attack the phosphodiester bonds of DNA, leading to strand scission.[2][3]

The cellular response to this damage is a complex and highly regulated cascade of events:

-

DNA Damage Response (DDR): The presence of double-strand breaks activates sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.

-

Cell Cycle Arrest: Activated ATM phosphorylates a multitude of downstream targets, including p53 and CHK2. Phosphorylation of p53 stabilizes it, allowing it to act as a transcription factor for genes like p21, which inhibits cyclin-dependent kinases (CDKs) and induces cell cycle arrest, primarily at the G2/M phase. This provides the cell with an opportunity to repair the damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.

Prokaryotic Cells: The SOS Response

In prokaryotic cells, such as Escherichia coli, Bleomycin-induced DNA damage triggers a global stress response known as the SOS response. This pathway is a crucial survival mechanism that allows bacteria to repair DNA damage and maintain genomic integrity.

The key players in the prokaryotic SOS response are:

-

RecA: This protein acts as the sensor of DNA damage. Single-stranded DNA (ssDNA) fragments, which are generated as a result of Bleomycin's activity, bind to RecA, activating its coprotease function.

-

LexA: This protein is the master repressor of the SOS regulon, a set of over 50 genes involved in DNA repair and damage tolerance. In the absence of DNA damage, LexA binds to the operator sequences of these genes, preventing their transcription.

-

SOS Gene Induction: Activated RecA (RecA*) promotes the autocatalytic cleavage of the LexA repressor. As LexA levels decrease, the SOS genes are derepressed, leading to the synthesis of proteins that mediate DNA repair, such as those involved in nucleotide excision repair (NER) and homologous recombination. Error-prone DNA polymerases are also induced, which can replicate past damaged DNA but may introduce mutations.

Quantitative Data on Bleomycin's Efficacy

The differential sensitivity of eukaryotic and prokaryotic cells to Bleomycin can be quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) for eukaryotic cells and the minimum inhibitory concentration (MIC) for prokaryotic cells.

| Cell Type | Organism/Cell Line | Metric | Concentration (µg/mL) | Reference |

| Eukaryotic | Human Cervical Cancer (HeLa) | IC50 | Not explicitly stated, but cytotoxicity confirmed. | |

| Human Glioblastoma (GBM18, GBM27, GBM38, U87MG) | IC50 (72h) | Varies by cell line | ||

| Human Lung Epithelial (MLE) | Dose-dependent apoptosis | Not explicitly stated | ||

| Human Thyroid Cancer (TPC-1) | Inhibition of proliferation and apoptosis induction | Not explicitly stated | ||

| Various Human Cancer Cell Lines | IC50 | Varies by cell line | ||

| Prokaryotic | Escherichia coli | MIC | Consistently inhibited growth | |

| Staphylococcus pseudintermedius | MIC | Consistently inhibited growth | ||

| Escherichia coli | Lethal Concentration | 1 µg/mL (Bleomycin A5) | ||

| Staphylococcus aureus | Resistance observed in clinical isolates | Not applicable |

Experimental Protocols

Assessment of Apoptosis in Eukaryotic Cells: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol Outline:

-

Cell Culture and Treatment: Plate eukaryotic cells at an appropriate density and treat with varying concentrations of Bleomycin for a specified duration. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.

-

Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow the TdT enzyme to access the nucleus.

-

TUNEL Staining: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

Detection:

-

Fluorescence Microscopy: Mount the cells on slides and visualize the fluorescent signal. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Flow Cytometry: Resuspend the cells and analyze the fluorescence intensity using a flow cytometer. This allows for the quantification of the apoptotic cell population.

-

-

Data Analysis: Quantify the percentage of TUNEL-positive cells in the treated samples compared to controls.

Cell Cycle Analysis in Eukaryotic Cells: Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase will have an intermediate DNA content.

Protocol Outline:

-

Cell Culture and Treatment: Culture and treat cells with Bleomycin as described for the TUNEL assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol. Fixation permeabilizes the cells and preserves their morphology.

-

Staining: Treat the cells with RNase to remove RNA, which can also be stained by PI. Then, stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will generate a histogram of cell count versus fluorescence intensity.

-

Data Analysis: Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Bleomycin-treated cells to that of untreated controls.

Visualizing the Pathways

Signaling Pathways

Caption: Bleomycin-induced DNA damage response in eukaryotic cells.

Caption: The SOS response to Bleomycin-induced DNA damage in prokaryotic cells.

Experimental Workflow

Caption: General experimental workflow for studying Bleomycin's effects.

Conclusion

Bleomycin serves as a powerful tool for investigating the fundamental differences in DNA damage response pathways between eukaryotic and prokaryotic cells. While the initial molecular insult is similar, the downstream consequences diverge significantly, with eukaryotes primarily undergoing programmed cell death or senescence, and prokaryotes activating a robust, multifaceted repair and survival pathway. A thorough understanding of these differential responses is paramount for the continued development of Bleomycin as a targeted chemotherapeutic agent and for exploring its potential as a lead compound in the development of novel antimicrobials. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing these critical areas of study.

References

- 1. Plasmid-determined bleomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of bleomycin on DNA in Escherichia coli K12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RecN and RecG are required for Escherichia coli survival of Bleomycin-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Chemical Synthesis of Elmycin B: A Review of Publicly Available Literature

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the foundational chemical synthesis or total synthesis of Elmycin B. While information regarding its isolation, chemical properties, and biological activity is available, the synthetic pathways to construct this molecule have not been publicly disclosed.